molecular formula C12H12O B1653095 2-Naphthol, 1,6-dimethyl- CAS No. 17324-10-6

2-Naphthol, 1,6-dimethyl-

Cat. No.: B1653095
CAS No.: 17324-10-6
M. Wt: 172.22 g/mol
InChI Key: GGOOECAXBGGRCW-UHFFFAOYSA-N
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Description

2-Naphthol, 1,6-dimethyl- is an organic compound derived from naphthalene, characterized by the presence of hydroxyl and methyl groups at specific positions on the naphthalene ring. This compound is known for its significant role in various organic transformations due to its electron-rich aromatic framework and multiple reactive sites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthol, 1,6-dimethyl- typically involves the methylation of 2-naphthol. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete methylation at the desired positions.

Industrial Production Methods: In an industrial setting, the production of 2-Naphthol, 1,6-dimethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthol, 1,6-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 1,6-dimethyl-naphthalene.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: 1,6-Dimethyl-naphthalene.

    Substitution: Nitro, sulfo, and halogenated derivatives of 2-Naphthol, 1,6-dimethyl-.

Scientific Research Applications

2-Naphthol, 1,6-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthol, 1,6-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

    2-Naphthol: The parent compound, lacking the methyl groups, has different reactivity and applications.

    1-Naphthol: Another isomer with the hydroxyl group at a different position, leading to distinct chemical properties.

    1,4-Dimethyl-2-naphthol: A similar compound with methyl groups at different positions, affecting its reactivity and applications.

Uniqueness: 2-Naphthol, 1,6-dimethyl- is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1,6-dimethylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-8-3-5-11-9(2)12(13)6-4-10(11)7-8/h3-7,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOOECAXBGGRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169561
Record name 2-Naphthol, 1,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17324-10-6
Record name 2-Naphthol, 1,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017324106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthol, 1,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dimethylnaphthalen-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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